4-(piperidin-1-yl)-N-propylbenzamide
Overview
Description
4-(Piperidin-1-yl)-N-propylbenzamide is a chemical compound that features a piperidine ring attached to a benzamide structure with a propyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(piperidin-1-yl)-N-propylbenzamide typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Formation of Benzamide Structure: The benzamide structure is formed by reacting the piperidine derivative with benzoyl chloride in the presence of a base.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
4-(Piperidin-1-yl)-N-propylbenzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Piperidin-1-yl)-N-propylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(piperidin-1-yl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Piperidin-1-yl)-N-propylbenzamide can be compared with other similar compounds, such as:
N-(Piperidin-4-yl)benzamide: This compound has a similar structure but lacks the propyl group, which may affect its biological activity and chemical properties.
N-(Piperidin-1-yl)benzamide: Similar to the above, but with different substitution patterns on the benzamide ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other piperidine derivatives.
Properties
IUPAC Name |
4-piperidin-1-yl-N-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-10-16-15(18)13-6-8-14(9-7-13)17-11-4-3-5-12-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORSZRRJHLHYOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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